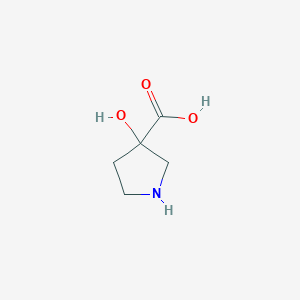

3-Hydroxypyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

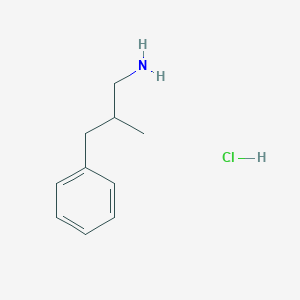

3-Hydroxypyrrolidine-3-carboxylic acid (HPCA) is an important amino acid derivative that has been extensively studied due to its potential applications in the field of pharmaceuticals and biotechnology. HPCA is a cyclic amino acid that contains a hydroxyl group and a carboxylic acid group, which makes it a unique molecule with various biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- GABA-Uptake Inhibitors : Derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and 4-hydroxypyrrolidine-2-acetic acid have been synthesized and evaluated as potential inhibitors of GABA transport proteins GAT-1 and GAT-3, showing significant activity (Zhao, Hoesl, Hoefner, & Wanner, 2005).

Quantum Chemistry Methods

- Photophysics of 3-Hydroxy-picolinic Acid : An investigation using theoretical quantum chemistry methods showed that the carboxylic group of 3-hydroxy-picolinic acid serves as a proton transmitter, impacting the photophysics of the system (Rode & Sobolewski, 2012).

Domino Reactions

- Synthesis of 5-Hydroxy-1-Aminopyrroline-3-Carboxylic Acid Derivatives : A synthesis process for these derivatives from 1,2-diaza-1,3-butadienes and aldehydes was presented, highlighting its multi-step transformation without intermediate workup procedures (Attanasi, De Crescentini, Favi, Filippone, Mantellini, & Santeusanio, 2002).

Magnetic-Resonance Imaging (MRI)

- Spin-Labeled Amides for MRI Studies : The synthesis of spin-labeled amides of trolox, a derivative of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, exhibited antioxidant potential and suitability for application in biomedical studies using MRI (Yushkova, Chernyak, Polienko, Gatilov, Morozov, & Grigor’ev, 2013).

Synthesis Techniques

- Optimization of Synthesis Process : The synthesis of (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid involved silanization, cyclization, and reduction processes, with exploration of optimal conditions for yield enhancement (Li Zi-cheng, 2009).

Nucleosides Analogs

- Synthesis of Hydroxypyrrolidine Analogs of Nucleosides : This study focused on synthesizing diastereoisomers of 3-hydroxy-4-pyrrolidinyl derivatives of purine and pyrimidine nucleobases, though no significant cytostatic or antiviral properties were found (Rejman, Kočalka, Buděšínský, Pohl, & Rosenberg, 2007).

Chemical Analysis

- High-Performance Liquid Chromatography (HPLC) : Research explored derivatization reagents for carboxylic acids and amines in HPLC using electrogenerated chemiluminescence detection (Morita & Konishi, 2002).

Coordination Polymeric Networks

- Lanthanide-Organic Frameworks : Novel lanthanide-organic coordination polymeric networks were generated using 6-Hydroxypyridine-3-carboxylic acid and oxalic acid, offering insights into the lanthanide contraction effect and potential applications (Liu, Xiong, Zhang, Du, & Zhu, 2009).

Spectroscopic Analysis

- Characterization of 5-oxo-1-phenylpyrrolidine-3-carboxylic Acid : The compound was characterized using various spectroscopic and computational methods, providing insights into its structural and thermodynamic parameters (Devi, Fatma, Parveen, Bishnoi, & Singh, 2018).

Biocatalysis

- Hydroxylation with Sphingomonas sp. HXN-200 : This research demonstrated the regio- and stereoselective hydroxylation of nonactivated carbon atoms, showcasing a highly active and easy-to-handle biocatalyst (Li, Feiten, Chang, Duetz, van Beilen, & Witholt, 2001).

Insulin-Mimetic Activities

- Metal Complexes with 3-Hydroxypyridine-2-Carboxylic Acid : The insulin-mimetic activity of metal complexes with 3-hydroxypyridine-2-carboxylic acid was evaluated, particularly the potent activity of the copper complex (Nakai, Sekiguchi, Obata, Ohtsuki, Adachi, Sakurai, Orvig, Rehder, & Yano, 2005).

Propiedades

IUPAC Name |

3-hydroxypyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-4(8)5(9)1-2-6-3-5/h6,9H,1-3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZGJLCKLATTKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypyrrolidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2685845.png)

![3'-(3-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2685846.png)

![N-ethyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide](/img/structure/B2685847.png)

![3-{[6-(5-Formyl-2-methylphenoxy)-5-nitro-4-pyrimidinyl]oxy}-4-methylbenzenecarbaldehyde](/img/structure/B2685850.png)

![4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2685851.png)

![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-cyclohex-3-en-1-ylacetamide](/img/structure/B2685852.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B2685853.png)